molecular formula C11H12Cl2N2 B103883 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride CAS No. 19276-03-0

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

Cat. No. B103883
CAS RN: 19276-03-0
M. Wt: 243.13 g/mol
InChI Key: IOOCHXMDSFPOGL-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination starting from o-phenylenediamine and ethyl acetoacetate, with an overall yield of 56.4% . Similarly, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles is performed by reacting o-phenylenediamine with substituted aromatic aldehydes in the presence of 1-heptanesulfonic acid sodium salt, providing an eco-friendly and convenient method with good yields .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been studied using X-ray crystallography, which reveals that the compound crystallizes in a monoclinic space group with specific cell parameters. The structure forms an infinite chain parallel to the "b" axis through intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides has been described, showcasing the versatility of benzimidazole-related compounds in forming new heterocyclic structures . Additionally, the synthesis of polymers containing 2H-benzimidazol-2-one moieties through N-C coupling reactions indicates the potential of benzimidazole derivatives in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, polymers containing 2H-benzimidazol-2-one units exhibit high glass transition temperatures and good thermal stability, indicating their potential for high-performance materials . The antibacterial activity of certain benzimidazole derivatives, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been screened, showing that these compounds can serve as bioactive agents .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of imidazole derivatives, which are of interest due to their potential as ligands for metal coordination. One study reported the synthesis of a flexible ligand with two imidazole groups, demonstrating the compound's high reactivity and suitability for metal coordination, which could have implications in catalysis and material science (C. You, 2012).

Antidiabetic Potential

  • Imidazole derivatives have also been investigated for their medicinal properties. For example, a study on the synthesis and molecular docking of novel benzimidazole-pyrazoline hybrid molecules revealed significant α-glucosidase inhibition activity, suggesting potential applications in antidiabetic drug development (Farhat Ibraheem et al., 2020).

Synthetic Pathways

  • Another aspect of research involves developing synthetic pathways for isotopically labeled compounds. A study demonstrated a method to synthesize 2'-13C-L-Histidine starting from 13C-thiocyanate, showing the versatility of imidazole derivatives in synthesizing labeled compounds for biochemical studies (S. Talab et al., 2014).

Molecular Structure Analysis

  • Detailed molecular structure analysis of 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography and various spectroscopic techniques provided insights into its chemical behavior and interaction possibilities. Such studies are crucial for understanding the compound's potential applications in designing new materials and drugs (Nour T Abdel Ghani & A. Mansour, 2012).

Antimicrobial Activity

  • The synthesis and evaluation of imidazole derivatives for antimicrobial activity highlight the importance of structural modifications in enhancing biological efficacy. Studies have synthesized and tested various imidazole-containing compounds, revealing their potential as antimicrobial agents (T. Rekha et al., 2019).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical. The SDS for 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is not available in the current resources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances.

properties

IUPAC Name

1-benzyl-2-(chloromethyl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCHXMDSFPOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381345
Record name 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

CAS RN

19276-03-0
Record name 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
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